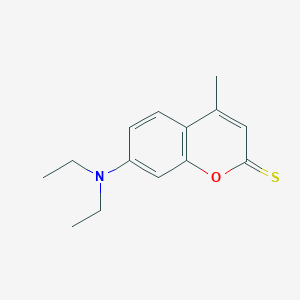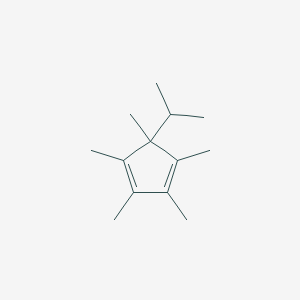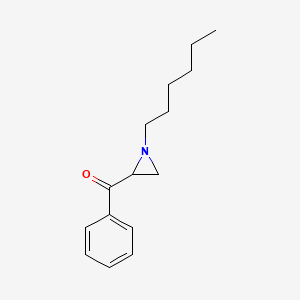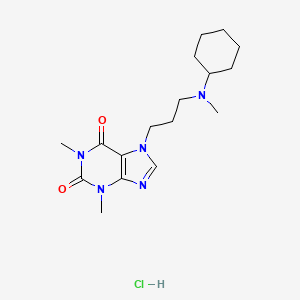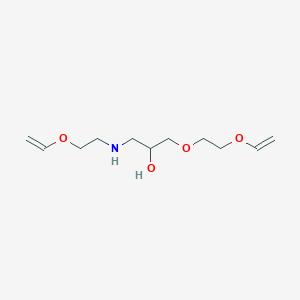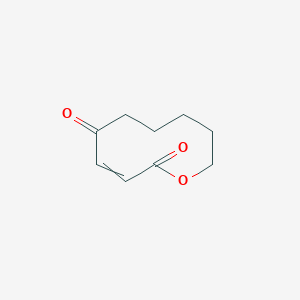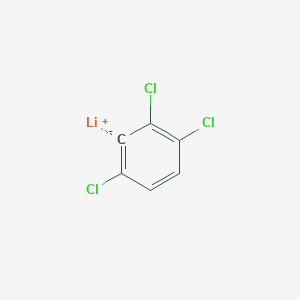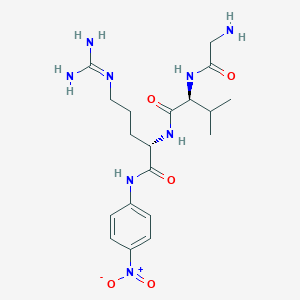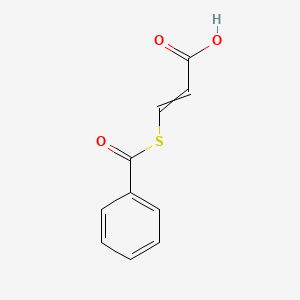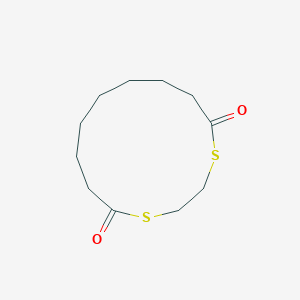
Bis(2,4,6-triisopropylphenyl)-lambda2-germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is a chemical compound characterized by the presence of germanium bonded to two 2,4,6-tri(propan-2-yl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]germane typically involves the reaction of germanium tetrachloride with 2,4,6-tri(propan-2-yl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for Bis[2,4,6-tri(propan-2-yl)phenyl]germane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted phenyl germanes.
Scientific Research Applications
Bis[2,4,6-tri(propan-2-yl)phenyl]germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Bis[2,4,6-tri(propan-2-yl)phenyl]germane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- 2,4,6-Triisopropylbenzoic acid
Uniqueness
Bis[2,4,6-tri(propan-2-yl)phenyl]germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Properties
Molecular Formula |
C30H46Ge |
|---|---|
Molecular Weight |
479.3 g/mol |
InChI |
InChI=1S/C30H46Ge/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI Key |
XPUDRKGUEFQFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ge]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


